molecular formula C14H24N2OS B2578015 Cyclobutyl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2190136-32-2

Cyclobutyl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2578015
CAS RN: 2190136-32-2
M. Wt: 268.42
InChI Key: IDBNLVVYBJFEBY-UHFFFAOYSA-N
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Description

Cyclobutyl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields.

Scientific Research Applications

Synthesis and Scalable Processes

The development of scalable syntheses for structurally similar H3 receptor antagonists highlights the compound's relevance in chemical synthesis. A third-generation process improved the synthesis efficiency by using lithium alkoxide for Lewis base catalysis, demonstrating the compound's role in optimizing chemical production processes (Pippel et al., 2011).

Chemical Transformations and Applications

The compound has been utilized in exploring various substituted tetrahydroquinazolinones through Diels–Alder reactions, indicating its utility in generating structurally diverse molecules for potential pharmacological applications (Dalai et al., 2006). Additionally, its involvement in photocycloaddition reactions to form cyclobutyl rings underscores its importance in synthesizing constrained molecular structures with potential drug development implications (O'Hara et al., 2019).

Mechanistic Insights and Chemical Properties

Research on cyclopropanation reactions catalyzed by 3-oxobutylideneaminatocobalt(II) complexes demonstrates the compound's role in understanding reaction mechanisms and enhancing reaction selectivity and efficiency (Ikeno et al., 2001). This knowledge is crucial for designing more efficient catalytic systems in organic synthesis.

Molecular Design and Drug Development

The compound's application extends to the design and synthesis of histamine H3 receptor antagonists, demonstrating its potential in developing treatments for neurological and psychiatric disorders (Pippel et al., 2010). Such research contributes significantly to the field of medicinal chemistry and drug design.

properties

IUPAC Name

cyclobutyl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c17-14(12-3-1-4-12)16-7-2-6-15(8-9-16)13-5-10-18-11-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBNLVVYBJFEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutanecarbonyl-4-(thiolan-3-YL)-1,4-diazepane

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